5-(Z-Heptadec-8-enyl)resorcinol
Overview
Description
5-(Z-Heptadec-8-enyl)resorcinol is a natural product derived from the plant genus Ardisia, belonging to the Myrsinaceae family . This compound is a type of resorcinol derivative, characterized by the presence of a long aliphatic chain attached to the benzene ring. It is known for its bioactive properties and is often used as a reference standard in scientific research .
Mechanism of Action
Target of Action
It’s known that this compound is a natural product of ardisia, myrsinaceae , and has been used in research and development for new drugs .
Result of Action
In vitro assays have shown that 5-(Z-heptadec-8-enyl) resorcinol exhibits cytotoxicity activity against human cancer cell lines . It showed no antimicrobial activities . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Z-heptadec-8-enyl) resorcinol . .
Biochemical Analysis
Biochemical Properties
5-(Z-Heptadec-8-enyl)resorcinol is involved in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit cytotoxic activity against human cancer cell lines . The compound’s interactions with biomolecules are primarily through its phenolic structure, which allows it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cytotoxicity, leading to cell death . This effect is likely due to its ability to interfere with key signaling pathways that regulate cell proliferation and survival. Additionally, the compound may affect the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, its phenolic groups can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can be stable for several months when stored properly . Its activity may decrease over time due to degradation or interaction with other compounds in the experimental setup. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-cancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to vital organs and disruption of normal physiological processes. The threshold for these effects depends on the specific animal model and the route of administration. It is important to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and conversion into other bioactive compounds . The compound’s phenolic structure allows it to participate in redox reactions, influencing the levels of reactive oxygen species and other metabolites in cells. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to diffuse through lipid bilayers, while its phenolic groups enable it to form interactions with proteins and other biomolecules. These interactions influence its localization and distribution within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The specific localization of the compound determines its effects on cellular processes and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Z-Heptadec-8-enyl)resorcinol typically involves the extraction from natural sources such as Ardisia maculosa . The compound can be isolated using ethanol extraction followed by purification processes like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when required, it can be synthesized through organic synthesis methods involving the coupling of heptadec-8-enyl groups with resorcinol under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-(Z-Heptadec-8-enyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The double bond in the heptadec-8-enyl chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated alkyl resorcinol.
Substitution: Formation of halogenated resorcinol derivatives.
Scientific Research Applications
5-(Z-Heptadec-8-enyl)resorcinol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methyl-5-(Z-heptadec-8-enyl)resorcinol: Another resorcinol derivative with a similar structure but with a methyl group at the 2-position.
5-(Z-Heptadec-8-enyl)resorcinol: The parent compound with no additional substituents.
Uniqueness: this compound is unique due to its specific aliphatic chain length and position of the double bond, which contribute to its distinct bioactive properties. Compared to other resorcinol derivatives, it has shown significant cytotoxic activity against cancer cells, making it a valuable compound for further research in medicinal chemistry .
Properties
IUPAC Name |
5-[(E)-heptadec-8-enyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWQRFGZIJUCI-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of 5-(Z-heptadec-8-enyl)resorcinol as an anti-cancer agent based on the provided research?
A1: The research indicates that this compound exhibits cytotoxicity against human cancer cell lines. Specifically, it demonstrates a GI50 value of 2.14 × 10−4 mmol/ml []. This suggests that the compound may have potential as an anti-cancer agent, warranting further investigation into its mechanism of action and efficacy in various cancer models.
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